An In-depth Technical Guide to 4-Fluoro-3-formylbenzoic Acid
An In-depth Technical Guide to 4-Fluoro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluoro-3-formylbenzoic acid (CAS No: 845885-90-7) is a trifunctional aromatic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, an aldehyde, and a fluorine-substituted benzene ring, makes it a versatile synthetic building block. The presence of the fluorine atom can enhance pharmacokinetic properties such as metabolic stability and binding affinity in drug candidates. This document provides a comprehensive overview of its chemical properties, plausible synthetic approaches, reactivity, and safety protocols, compiled to serve as a technical resource for laboratory and development professionals.
Core Chemical and Physical Properties
4-Fluoro-3-formylbenzoic acid is a solid at room temperature. Its key properties are summarized in the table below, compiled from various chemical supplier catalogs.
| Property | Value | Source(s) |
| CAS Number | 845885-90-7 | [1] |
| Molecular Formula | C₈H₅FO₃ | [1] |
| Molecular Weight | 168.12 g/mol | [1] |
| Melting Point | 152 °C | [1] |
| Boiling Point | 332.3 ± 27.0 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
| InChI Key | SKPWEADPCJMLID-UHFFFAOYSA-N | [1] |
Spectroscopic and Analytical Data
While specific, experimentally verified spectra for 4-Fluoro-3-formylbenzoic acid are not widely published, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the carboxylic acid proton, and the three aromatic protons.
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Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
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Aldehyde Proton (-CHO): A singlet, also downfield (around 9.5-10.5 ppm).
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Aromatic Protons (Ar-H): Three signals in the aromatic region (7.0-8.5 ppm), exhibiting complex splitting patterns (doublets and doublet of doublets) due to ³J and ⁴J (through-bond) and ⁴J and ⁵J (through-space) fluorine-proton couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be expected to show eight distinct signals.
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Carboxylic Carbonyl (-COOH): Typically in the 165-175 ppm range.
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Aldehyde Carbonyl (-CHO): Typically in the 190-200 ppm range.
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Aromatic Carbons (Ar-C): Six signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the three different substituents.
FT-IR Spectroscopy: The infrared spectrum would be characterized by the following key absorption bands:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C=O Stretch (Aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands typically observed around 2850 and 2750 cm⁻¹.
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C-F Stretch: A strong band in the 1000-1300 cm⁻¹ region.
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C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
Synthesis and Reactivity
Plausible Experimental Protocol: Oxidation of 4-Fluoro-3-methylbenzoic Acid
This hypothetical protocol is based on standard oxidation procedures for converting a benzylic methyl group to a carboxylic acid and then to an aldehyde, or directly to an aldehyde. Direct conversion of the methyl group to an aldehyde is challenging; a more controlled route would be benzylic bromination followed by hydrolysis and oxidation. Alternatively, the methyl group on a precursor like 4-fluoro-3-methyltoluene could be oxidized to the aldehyde, followed by oxidation of a different precursor group to the carboxylic acid.
A related compound, 4-Fluoro-3-methylbenzoic acid, serves as a versatile building block where the methyl group can be functionalized via benzylic bromination, and the carboxylic acid can be reduced to an aldehyde.[2]
Chemical Reactivity and Applications
The trifunctional nature of 4-Fluoro-3-formylbenzoic acid makes it a valuable intermediate for building molecular complexity. The fluorine atom enhances metabolic stability and lipophilicity, desirable traits in drug design.[3]
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Carboxylic Acid Group: Can undergo standard transformations such as esterification, amide bond formation (e.g., via coupling reagents like EDC/HOBt), and reduction to a primary alcohol.
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Aldehyde Group: Can be oxidized to a second carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition and condensation reactions (e.g., Wittig reaction, Schiff base formation with primary amines).
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Aromatic Ring: Can potentially undergo nucleophilic aromatic substitution, although the ring is electron-deficient, making electrophilic substitution difficult.
Its role as a building block is significant in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[2][3] For example, analogous fluorinated benzoic acids are key intermediates in the synthesis of various pharmaceuticals.
Diagram of Potential Synthetic Transformations
Caption: Potential reaction pathways for 4-Fluoro-3-formylbenzoic acid.
Safety and Handling
4-Fluoro-3-formylbenzoic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Experimental Safety Workflow
The following diagram outlines the general workflow for safely handling this chemical in a laboratory setting.
Diagram of Laboratory Safety Workflow
Caption: General workflow for safe handling of laboratory chemicals.
Conclusion
4-Fluoro-3-formylbenzoic acid is a valuable and reactive intermediate for organic synthesis, particularly within drug discovery and development. Its dual functionality in the aldehyde and carboxylic acid groups, combined with the electronic influence of the fluorine substituent, provides a versatile platform for creating diverse and complex molecular architectures. While detailed synthetic and spectroscopic data in public literature is sparse, its properties and reactivity can be reliably inferred from chemical principles and data on analogous structures. Adherence to strict safety protocols is mandatory when handling this compound.
